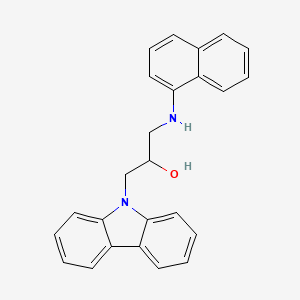
1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol, also known as Carbazolyl-naphthalenyl-propanolol (CNP), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CNP is a beta-blocker, which means it can block the effects of adrenaline and other stress hormones on the heart and blood vessels.
Mechanism of Action
CNP works by blocking the beta-adrenergic receptors in the heart and blood vessels. This prevents the effects of adrenaline and other stress hormones on the heart, resulting in a decrease in heart rate and blood pressure. CNP also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CNP has been shown to have several biochemical and physiological effects. It can decrease heart rate and blood pressure, reduce inflammation, and induce cell cycle arrest and apoptosis in cancer cells. CNP has also been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of CNP is its specificity for beta-adrenergic receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, CNP can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the effects of CNP can vary depending on the dose and duration of treatment, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on CNP. One area of interest is its potential use in combination with other drugs for the treatment of cancer or heart failure. Another area of research is the development of more efficient synthesis methods for CNP, which could increase its availability for research. Additionally, further studies are needed to determine the optimal dose and duration of CNP treatment for various conditions.
Synthesis Methods
CNP can be synthesized through a multi-step process that involves the reaction of 1-(9H-carbazol-9-yl)propan-2-ol with naphthalen-1-amine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure CNP.
Scientific Research Applications
CNP has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, CNP was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that CNP can reduce inflammation in the lungs of mice with asthma. CNP has also been studied for its potential use in treating heart failure and hypertension.
properties
IUPAC Name |
1-carbazol-9-yl-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-19(16-26-23-13-7-9-18-8-1-2-10-20(18)23)17-27-24-14-5-3-11-21(24)22-12-4-6-15-25(22)27/h1-15,19,26,28H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHWSRRVVHAGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


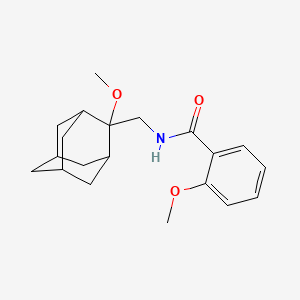
![3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2975010.png)
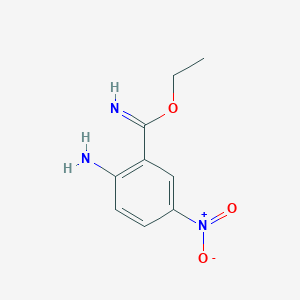
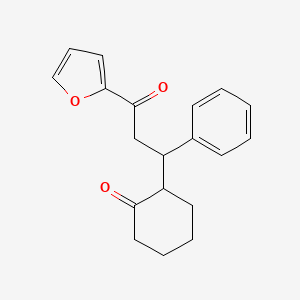
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
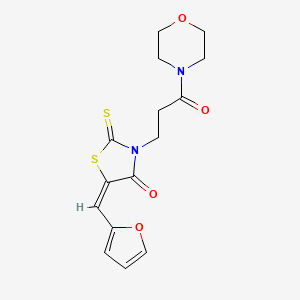
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2975020.png)
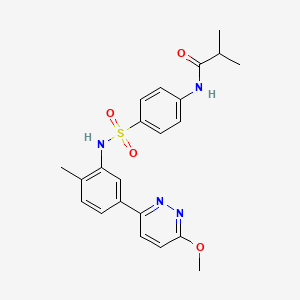
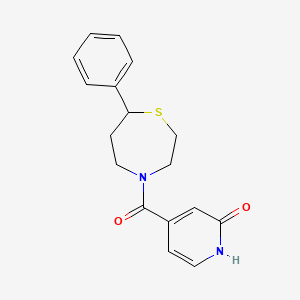
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
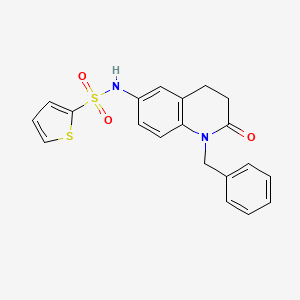
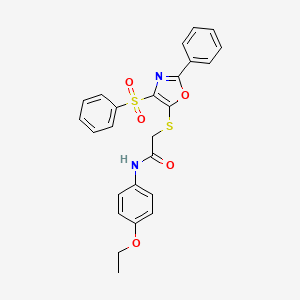
![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2975028.png)